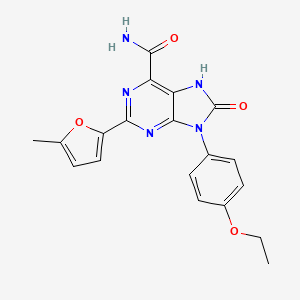

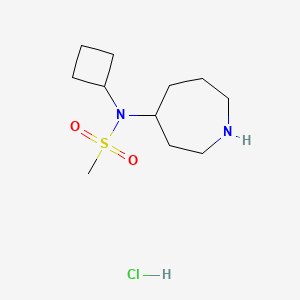

![molecular formula C22H20N2O7 B2651455 ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate CAS No. 884214-84-0](/img/structure/B2651455.png)

ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “ethyl 1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-8’H-spiro[indoline-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate” is a complex organic molecule. It belongs to the class of spiro heterocycles, which are characterized by having two rings sharing the same atom . Spiro heterocycles such as this one have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .

Synthesis Analysis

The synthesis of similar compounds has been achieved via ultrasound-assisted organocatalytic domino, four-component reactions . The process demonstrates various advantages, including high yields, short reaction times, and simple workup .Chemical Reactions Analysis

The compound can be synthesized through multicomponent reactions involving aromatic or aliphatic aldehydes, kojic acid, and malononitrile . These reactions are typically catalyzed by nano fluoroapatite doped with Si and Mg (Si–Mg–FA) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study focused on the synthesis, characterization, and thermal decomposition of a closely related spiro-oxindole derivative, demonstrating the compound's stability and decomposition mechanism under specific conditions. This research provides insights into the structural and thermal properties of such complex molecules, which can be critical for their application in material science and pharmaceutical research (G. Nalini et al., 2019).

Heterocyclization and Crystal Structure

Another study elaborates on the three-component spiro heterocyclization process involving 1H-pyrrole-2,3-diones, leading to the formation of structurally unique ethyl 2-amino-3-cyano spiro compounds. The crystal and molecular structure of one such compound was determined, contributing to the understanding of the molecular architecture and potential interactions of these compounds in biological systems (M. V. Dmitriev et al., 2015).

One-Pot Reaction Synthesis

The utility of a one-pot, three-component reaction in synthesizing spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones was described, highlighting a method that yields these compounds under reflux conditions. This synthesis route emphasizes the efficiency and practicality of producing spiro compounds, which could have various applications ranging from materials science to drug discovery (Abbas Rahmati et al., 2014).

Corrosion Inhibition

Research on pyran derivatives for acid corrosion revealed that such compounds could significantly inhibit corrosion in mild steel. This suggests a potential application of spiro-pyrano compounds in industrial settings where corrosion resistance is crucial (J. Saranya et al., 2020).

Sonochemistry in Organic Synthesis

A study demonstrated the use of sonochemistry in an organocatalytic domino reaction for the synthesis of spiro-pyrano compounds. This method shows the potential of ultrasound in enhancing chemical reactions, providing a more sustainable and efficient approach to synthesizing medicinally relevant compounds (Biplob Borah et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O7/c1-3-9-24-14-8-6-5-7-13(14)22(21(24)28)16(20(27)29-4-2)19(23)31-17-15(26)10-12(11-25)30-18(17)22/h3,5-8,10,25H,1,4,9,11,23H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYPAEFERNUPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)OC(=CC2=O)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B2651372.png)

![methyl 2-({3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2651373.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2651385.png)

![3-Benzyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651387.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2651388.png)

![Methyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2651393.png)

![4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651394.png)